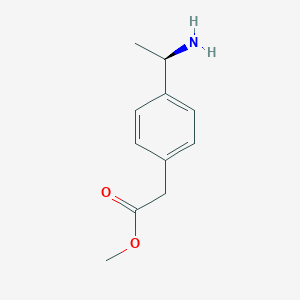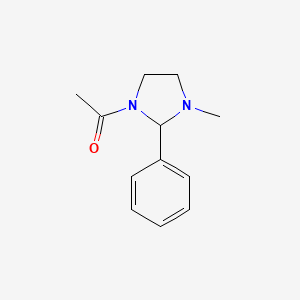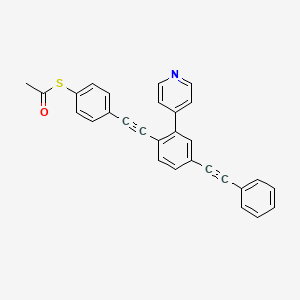![molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3](/img/structure/B12937535.png)
2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chloro-6-(dimethylamino)pyrimidine with a thiol-containing compound.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, where the thiol group reacts with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent selection and purification steps are also crucial to obtain the desired product.
化学反应分析
Types of Reactions
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds.
科学研究应用
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is utilized in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups on the pyrimidine ring contribute to its binding affinity and specificity. The thioacetamide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules.
相似化合物的比较
Similar Compounds
- 2-((4,6-Dichloropyrimidin-2-yl)thio)acetamide
- 2-((4-Methoxy-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide
- 2-((4-Chloro-6-(methylamino)pyrimidin-2-yl)thio)acetamide
Uniqueness
2-((4-Chloro-6-(dimethylamino)pyrimidin-2-yl)thio)acetamide is unique due to the presence of both chloro and dimethylamino groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thioacetamide moiety provides a distinct profile that can be exploited in various applications.
属性
CAS 编号 |
86627-44-3 |
|---|---|
分子式 |
C8H11ClN4OS |
分子量 |
246.72 g/mol |
IUPAC 名称 |
2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14) |
InChI 键 |
QQHSCMQISUSANK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


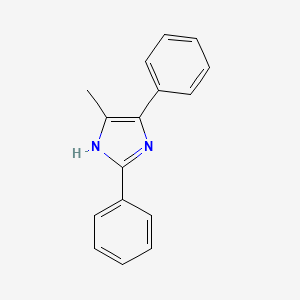
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
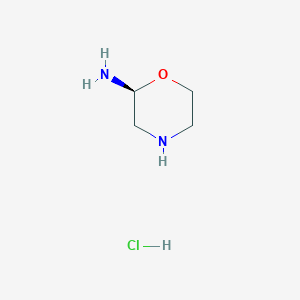
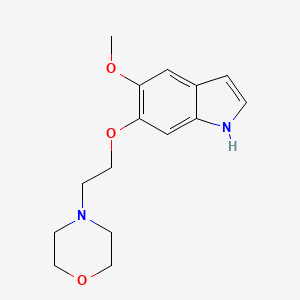
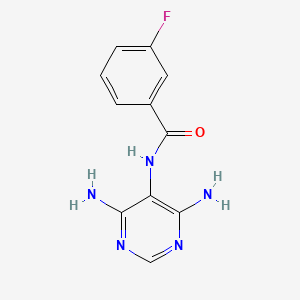
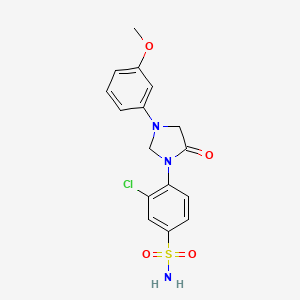
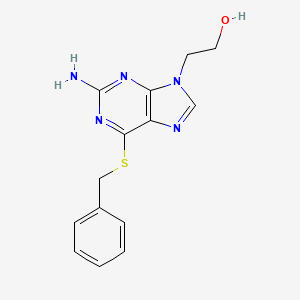
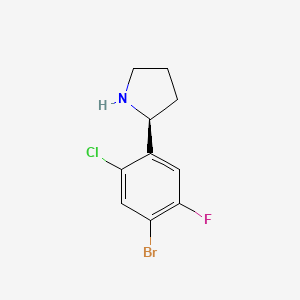

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
